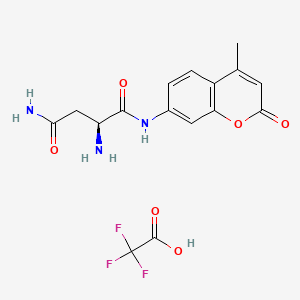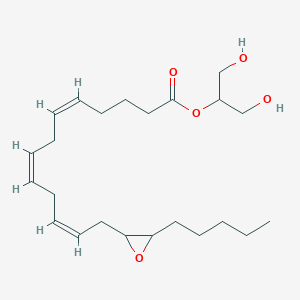
2-(14,15-环氧二十碳三烯酰)甘油
描述
2-(14,15-Epoxyeicosatrienoyl) Glycerol, also known as 2-14,15-EG, is a 2-monoglyceride obtained by the formal condensation of the carboxy group of 14,15-EET with the 2-hydroxy group of glycerol . It is a novel cytochrome P450 (CYP450) arachidonate metabolite produced in the kidney . It has a role as a human xenobiotic metabolite, a mitogen, a PPARalpha agonist, and a human urinary metabolite .
Synthesis Analysis
The synthesis of 2-(14,15-Epoxyeicosatrienoyl) Glycerol involves the metabolism of arachidonic acid by the cytochrome P450 enzyme system (cP450), which generates biologically active compounds, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids .Molecular Structure Analysis
The molecular formula of 2-(14,15-Epoxyeicosatrienoyl) Glycerol is C23H38O5 . The IUPAC name is 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate .科学研究应用
肾细胞中的有丝分裂活性:它对肾近曲小管细胞具有强有力的有丝分裂原活性。这种效应是通过激活肿瘤坏死因子α转化酶介导的,该酶释放可溶性转化生长因子α作为激活表皮生长因子受体(Jianchun Chen et al., 2007)的配体。
新型细胞甘油脂:在大鼠肝脏中发现在甘油磷脂的新类中,暗示其在细胞膜结构和功能(A. Karara et al., 1991)中的作用。
内源大麻素系统相互作用:2-(14,15-环氧二十碳三烯酰)甘油可以高亲和力地激活大麻素受体,暗示着细胞色素P450酶系统和内源大麻素系统之间的功能联系(Jian-Kang Chen et al., 2008)。
过氧化物酶体增殖物激活受体α激活:它激活过氧化物酶体增殖物激活受体α,表明其在细胞能量代谢(X. Fang et al., 2006)中的作用。
EET激动剂特性:它有助于表征EET代谢和结合,暗示其在血管张力调节和潜在受体相互作用中的重要性(Wenqi Yang et al., 2007)。
神经保护作用:通过促进星形胶质细胞产生脑源性神经营养因子,在缺血性损伤期间展示出神经保护作用(L. Yuan等,2016)。
对内皮细胞功能的影响:它影响内皮细胞的血管活性特性,并可能通过快速摄取、水合和释放到循环中(M. Vanrollins et al., 1993)来限制EET的血管作用。
扩血管性质:已探索了其对血管张力活性所需的结构特征,为其扩血管作用的分子基础提供了见解(J. Falck et al., 2003)。
作用机制
Target of Action
The primary target of 2-(14,15-Epoxyeicosatrienoyl) Glycerol is the metalloprotease ADAM17 . This enzyme plays a crucial role in the cleavage of membrane-bound transforming growth factor α (proTGF-α), which is a significant process in the compound’s mode of action .
Mode of Action
2-(14,15-Epoxyeicosatrienoyl) Glycerol activates ADAM17, which in turn cleaves proTGF-α . The cleavage of proTGF-α releases soluble TGF-α, a ligand that binds and activates the epidermal growth factor receptor (EGFR) . This activation initiates a signaling pathway that has significant effects on cellular processes .
Biochemical Pathways
The activation of ADAM17 by 2-(14,15-Epoxyeicosatrienoyl) Glycerol leads to the release of soluble TGF-α . This soluble TGF-α binds and activates the EGFR, initiating the EGFR-ERK signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation .
Pharmacokinetics
It is known that the compound is a metabolite of 2-arachidonoyl glycerol (2-ag) in the kidney . 2-AG is hydrolyzed by the enzyme monoacylglycerol lipase, terminating its biological activity .
Result of Action
The activation of the EGFR-ERK signaling pathway by 2-(14,15-Epoxyeicosatrienoyl) Glycerol results in increased DNA synthesis in renal epithelial cells . This leads to a doubling of cell proliferation rates, making the compound a potent mitogen for these cells .
生化分析
Biochemical Properties
2-(14,15-Epoxyeicosatrienoyl) Glycerol interacts with various enzymes and proteins. It is a product of the metabolism of 2-Arachidonoyl glycerol (2-AG) by CYP450 enzymes in the kidney . It can increase DNA synthesis in LLCPKcl4 cells at concentrations as low as 100 nM and double cell proliferation rates at 1 µM .
Cellular Effects
2-(14,15-Epoxyeicosatrienoyl) Glycerol has significant effects on various types of cells and cellular processes. It influences cell function by increasing DNA synthesis in renal epithelial cells .
Molecular Mechanism
At the molecular level, 2-(14,15-Epoxyeicosatrienoyl) Glycerol exerts its effects through binding interactions with biomolecules and changes in gene expression. It activates the metalloprotease ADAM17, which cleaves proTGF-α and releases TGF-α as a ligand that initiates the EGFR-ERK signaling pathway .
Metabolic Pathways
2-(14,15-Epoxyeicosatrienoyl) Glycerol is involved in the metabolic pathways of 2-Arachidonoyl glycerol (2-AG), a process mediated by CYP450 enzymes .
属性
IUPAC Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVKZXODWQHGJ-ILYOTBPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118996 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(14,15-Epoxyeicosatrienoyl) Glycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
848667-56-1 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848667-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(14,15-Epoxyeicosatrienoyl) Glycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: How does 2-(14,15-Epoxyeicosatrienoyl) Glycerol exert its biological effects?
A1: 2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG) exhibits mitogenic activity in renal proximal tubule cells. This effect is mediated through the activation of the enzyme ADAM17, a member of the ADAM family of metalloproteinases. ADAM17 cleaves membrane-bound transforming growth factor alpha (proTGF-α), releasing soluble TGF-α. This soluble TGF-α then acts as a ligand, binding to and activating the epidermal growth factor receptor (EGFR), ultimately leading to cell proliferation.
Q2: What is the relationship between 2-(14,15-Epoxyeicosatrienoyl) Glycerol and the endocannabinoid system?
A2: Research indicates that both 2-14,15-EG and its regioisomer, 2-(11,12-epoxyeicosatrienoyl)glycerol (2-11,12-EG), can activate both cannabinoid receptor subtypes, CB1 and CB2, with high affinity. This activation triggers biological responses in cells expressing these receptors and even in living organisms. Notably, the precursor molecules, arachidonic acid and epoxyeicosatrienoic acids, do not activate CB1 or CB2 receptors. This suggests a potential functional link between the cytochrome P450 enzyme system and the endocannabinoid system, with 2-14,15-EG and 2-11,12-EG acting as potential endocannabinoids.
Q3: Does the metabolic product of 2-(14,15-Epoxyeicosatrienoyl) Glycerol, 14,15-Dihydroxyeicosatrienoic acid, have any biological activity?
A3: Yes, 14,15-Dihydroxyeicosatrienoic acid (14,15-DHET), formed from 14,15-Epoxyeicosatrienoic acid (14,15-EET) by soluble epoxide hydrolase (SEH), acts as an activator of peroxisome proliferator-activated receptor-alpha (PPARα). [2], [3], [4] Studies show 14,15-DHET significantly increases PPARα-mediated luciferase activity in a dose-dependent manner. [2], [3], [4] This activation of PPARα, a nuclear receptor involved in lipid metabolism and inflammation, suggests a potential role for 14,15-DHET in related physiological processes. [2], [3], [4]
Q4: How does the signaling mechanism of 2-(14,15-Epoxyeicosatrienoyl) Glycerol differ from that of the structurally related 14,15-EET?
A4: While both 2-14,15-EG and 14,15-EET can stimulate cell proliferation via EGFR activation, they achieve this through different mechanisms. 2-14,15-EG activates ADAM17, which releases soluble TGF-α, ultimately leading to EGFR activation. In contrast, 14,15-EET activates ADAM9, another ADAM family member, leading to the release of soluble heparin-binding EGF-like growth factor. This highlights the specific activation profiles of these related lipid mediators, leading to distinct downstream signaling events despite sharing a common endpoint.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




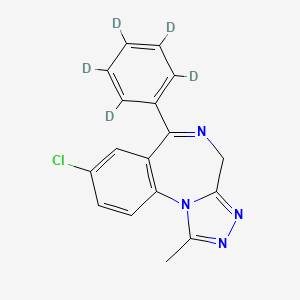
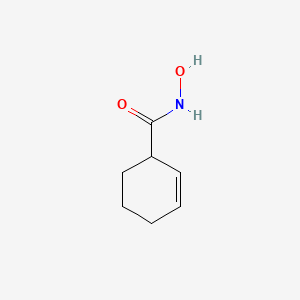
![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)
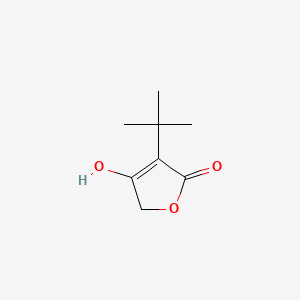
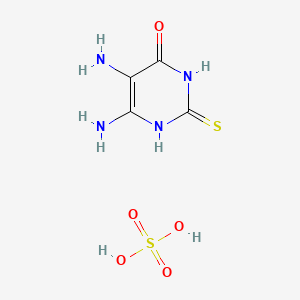
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B571048.png)
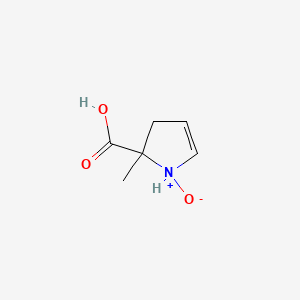
![2H-Oxireno[4,5]pyrano[2,3-c]pyridine(9CI)](/img/no-structure.png)
